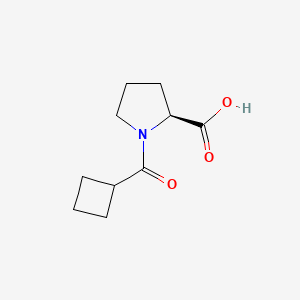

(S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-3-1-4-7)11-6-2-5-8(11)10(13)14/h7-8H,1-6H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAPSKZLZNLCRP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of cyclobutanecarbonyl chloride with (S)-pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutanecarbonyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Antimicrobial Activity

Research has indicated that (S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

1.2. Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancers. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific signaling pathways involved in cell growth regulation .

2.1. Chiral Drug Synthesis

The chiral nature of this compound makes it a valuable intermediate in synthesizing other chiral pharmaceuticals. Its use in asymmetric synthesis has been documented, allowing for the production of compounds with high enantiomeric purity . This property is particularly advantageous in developing drugs where chirality plays a crucial role in biological activity.

2.2. Prodrug Formulation

The compound can also serve as a prodrug, where it is modified to improve solubility and bioavailability before being converted into an active drug form within the body. Research has shown that derivatives of this compound can enhance pharmacokinetic profiles, making them more effective therapeutic agents .

3.1. Biocatalysis

In synthetic biology, this compound has been utilized as a substrate for biocatalytic reactions. Enzymes such as transaminases have been employed to transform this compound into various amine derivatives, showcasing its versatility as a building block for complex organic molecules .

3.2. Peptide Synthesis

The compound's structural features allow it to be incorporated into peptide sequences, facilitating the development of novel peptides with enhanced stability and bioactivity. This application is particularly relevant in designing peptide-based therapeutics targeting specific diseases .

Mechanism of Action

The mechanism of action of (S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyrrolidine Derivatives

Table 2: Stereochemical and Physicochemical Properties

Biological Activity

(S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a cyclobutanecarbonyl group and a carboxylic acid moiety. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is hypothesized to act as an inhibitor or modulator in several biochemical pathways.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of specific enzymes |

Case Studies

-

Antimicrobial Study :

In a study assessing the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating strong potential for development as an antibacterial agent. -

Cytotoxicity Assessment :

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, suggesting that the compound triggers programmed cell death pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound analogs. Modifications to the cyclobutane ring and carboxylic acid group have been shown to enhance biological activity, providing insights into optimizing this compound for therapeutic use.

Summary of Findings

- Selectivity for Targets : Variations in substituents lead to differing selectivity profiles for enzyme inhibition and receptor modulation.

- Potential Drug Development : The unique structural features offer a promising scaffold for developing novel therapeutics targeting microbial infections and cancer.

Q & A

Q. What synthetic routes are optimal for preparing (S)-1-(cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling cyclobutanecarbonyl chloride with (S)-proline derivatives. Key steps include:

- Acylation : React L-proline with cyclobutanecarbonyl chloride in anhydrous tetrahydrofuran (THF) under reflux (2–3 hours) to form the intermediate. Use a 1.5:1 molar ratio of acyl chloride to proline to minimize side reactions .

- Workup : Quench with water, extract with ethyl acetate, and dry over Na₂SO₄. Crystallize the product using diisopropyl ether to improve yield (reported ~81% for analogous compounds) .

- Optimization : Monitor reaction progress via TLC (e.g., 5% MeOH/CHCl₃). Adjust solvent polarity (e.g., dichloromethane for better solubility) and temperature (room temperature for sensitive intermediates) to enhance purity .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm) to assess purity (>98% target).

- NMR : Key signals include δ ~4.6 ppm (pyrrolidine α-proton), δ ~2.0–2.4 ppm (cyclobutane protons), and δ ~174 ppm (carboxylic acid carbonyl) in ¹³C NMR .

- IR : Confirm carbonyl stretches at ~1723 cm⁻¹ (amide) and ~1748 cm⁻¹ (carboxylic acid) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in sealed, light-resistant containers at –20°C to prevent hydrolysis.

- Avoid exposure to oxidizers or moisture; use desiccants in storage vials .

- For solutions, use inert solvents (e.g., DMSO) and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer :

- Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (85:15) to separate enantiomers. Retention times vary by >2 minutes for (S)- and (R)-forms in analogous compounds .

- Asymmetric Catalysis : Employ L-proline-derived catalysts to enforce stereoselectivity during cyclobutane ring formation (reported >95% ee in related syntheses) .

Q. What computational strategies predict the compound’s reactivity in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with angiotensin-converting enzyme (ACE) active sites. The cyclobutane moiety shows hydrophobic interactions with Val518 and His513 residues, similar to Captopril’s binding mode .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to identify nucleophilic attack sites on the carbonyl groups .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium .

- Control for Chirality : Verify enantiomeric purity before testing, as even 2% (R)-enantiomer contamination can reduce potency by 50% in ACE inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.